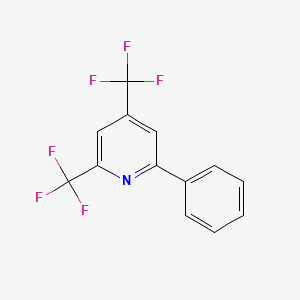
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is a fluorinated heterocyclic compound that features a pyridine ring substituted with phenyl and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- can be achieved through several methods. One notable method involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates . The process begins with the preparation of acetophenone oxime, which is then converted to acetophenone O-acetyl oxime. This intermediate undergoes cyclization in the presence of ammonium iodide and sodium dithionite in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium iodide, sodium dithionite, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation can produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another fluorinated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Chloro-bis(trifluoromethyl)pyridine: A compound with similar structural features but different reactivity due to the presence of chlorine atoms.
Uniqueness
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is unique due to the combination of phenyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
Propiedades
Número CAS |
925981-76-6 |
|---|---|
Fórmula molecular |
C13H7F6N |
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
2-phenyl-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-6-10(8-4-2-1-3-5-8)20-11(7-9)13(17,18)19/h1-7H |
Clave InChI |
RJCAFYORMPPCAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


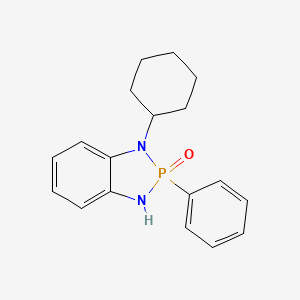

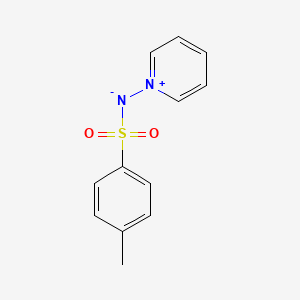

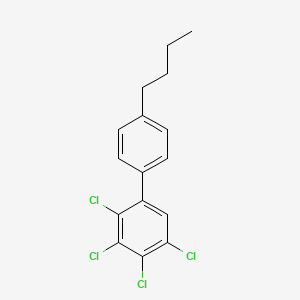
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
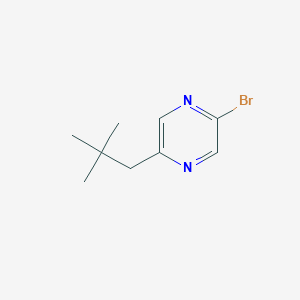
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)

![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)



